

# "physical and chemical properties of 4-Amino-3-picoline"

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## Compound of Interest

Compound Name: 4-Amino-3-methylpyridine

Cat. No.: B157717

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## A Comprehensive Technical Guide to 4-Amino-3-picoline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

4-Amino-3-picoline, also known as 3-methylpyridin-4-amine, is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a methyl group, imparts specific reactivity that is leveraged in the development of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of 4-Amino-3-picoline, detailed experimental protocols for its synthesis, and its role as a versatile chemical intermediate.

### Core Physical and Chemical Properties

The fundamental properties of 4-Amino-3-picoline are summarized below, providing a comprehensive dataset for laboratory and research applications.

### Table 1: General and Physical Properties of 4-Amino-3-picoline

| Property          | Value  | References |
|-------------------|--|------------|
| CAS Number        | 1990-90-5  | [1]        |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>                                   | [1]        |
| Molecular Weight  | 108.14 g/mol   | [1]        |
| Appearance        | Yellow to brown crystalline powder; White to orange to green powder to crystal | [2]        |
| Melting Point     | 107-111 °C   | [2]        |
| Boiling Point     | 265.4 °C at 760 mmHg   | [1]        |
| Density           | 1.068 g/cm <sup>3</sup>  | [1]        |
| Flash Point       | 138.4 °C   | [1]        |
| Vapor Pressure    | 0.00918 mmHg at 25°C   | [1]        |
| Refractive Index  | 1.574  | [1]        |

**Table 2: Chemical Identifiers and Spectral Data**

| Identifier/Spectrum | Data  | References |
|---------------------|---|------------|
| Synonyms            | 3-Methyl-4-aminopyridine, 3-methylpyridin-4-amine     | [1][2]     |
| InChI               | InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | [3]        |
| InChIKey            | VGJLGPCXUGIXRQ-UHFFFAOYSA-N                           | [3]        |
| SMILES              | Cc1cnccc1N  |            |
| IR Spectrum         | Data available from the NIST WebBook                  | [3]        |

## Reactivity and Applications

4-Amino-3-picoline is a versatile intermediate primarily utilized in the synthesis of more complex molecules. The presence of the amino group and the nitrogen atom in the pyridine ring allows it to participate in a variety of chemical transformations.

It is a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.<sup>[4]</sup> The synthesis of Nevirapine from 4-Amino-3-picoline highlights its importance in medicinal chemistry. Furthermore, its derivatives are explored in the development of agrochemicals, such as herbicides and pesticides. The compound's ability to act as a ligand in coordination chemistry also opens avenues for its use in catalysis and materials science.

## Experimental Protocols: Synthesis of 4-Amino-3-picoline

Several synthetic routes to 4-Amino-3-picoline have been developed, with two common methods detailed below.

### Method 1: From 3-Bromo-4-picoline

This protocol describes the synthesis of 4-Amino-3-picoline via amination of 3-bromo-4-picoline.

Procedure:

- To a high-pressure autoclave, add 300 mL of methanol, 150 g of 3-bromo-4-picoline, and 5 g of copper sulfate.<sup>[4]</sup>
- Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.<sup>[4]</sup>
- Heat the reaction mixture to 160 °C and maintain this temperature for 8 hours.<sup>[4]</sup>
- After the reaction is complete, cool the autoclave to room temperature.
- Filter the reaction mixture by suction filtration.
- Concentrate the filtrate under reduced pressure to obtain a solid residue.<sup>[4]</sup>

- Recrystallize the solid from ethyl acetate to yield 4-Amino-3-picoline. A yield of 95% has been reported for this method.[\[4\]](#)

## Method 2: From 4-Picoline-3-boronic acid

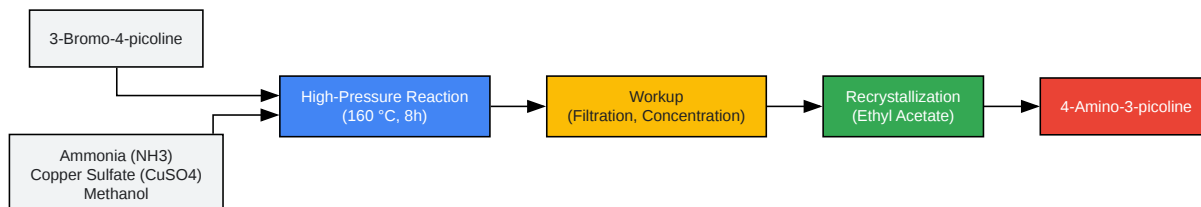
This method outlines the synthesis from a boronic acid precursor.

Procedure:

- In a flask equipped with a mechanical stirrer, combine 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 mL of methanol, and 128 g (1 mol) of aqueous ammonia (28% mass concentration).[\[5\]](#)
- Add 2.9 g (0.02 mol) of copper(I) oxide to the mixture.[\[5\]](#)
- Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
- Upon completion, filter the mixture via suction filtration.
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting solid from ethyl acetate to obtain 4-Amino-3-picoline. A reported yield for this procedure is 95%.[\[5\]](#)

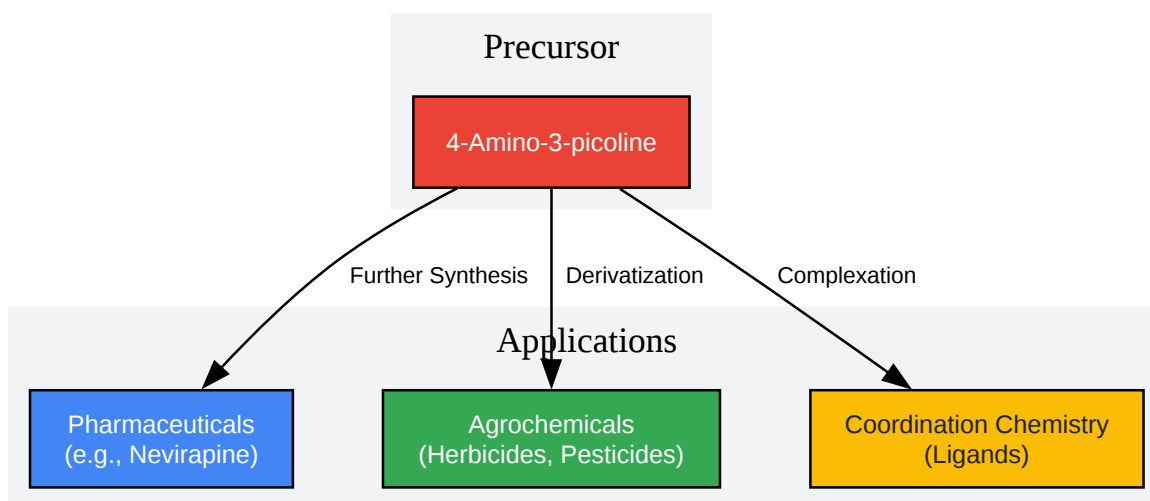
## Visualized Workflows and Relationships

To better illustrate the synthetic utility and context of 4-Amino-3-picoline, the following diagrams are provided.



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Caption: Synthesis of 4-Amino-3-picoline from 3-Bromo-4-picoline.



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- To cite this document: BenchChem. ["physical and chemical properties of 4-Amino-3-picoline"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b157717#physical-and-chemical-properties-of-4-amino-3-picoline>]

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